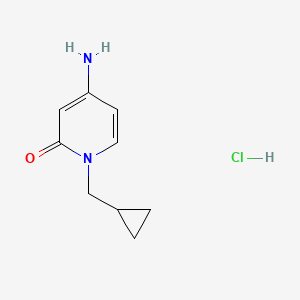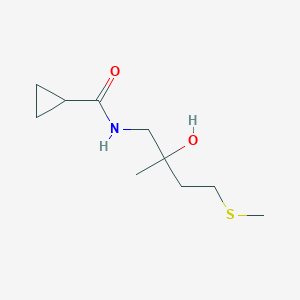
2-Bromo-3-chloro-6-fluoroiodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-6-fluoroiodobenzene is a compound with the molecular formula C6H2BrClFI and a molecular weight of 335.34 . It is a solid powder at ambient temperature .
Molecular Structure Analysis
The molecule consists of a benzene ring with bromo, chloro, fluoro, and iodo substituents . The exact positions of these substituents can influence the compound’s reactivity and properties .Physical and Chemical Properties Analysis
This compound is a solid powder at ambient temperature . It has a molecular weight of 335.34 .Applications De Recherche Scientifique
Vibrational Spectra Studies
Halobenzenes have been extensively studied for their vibrational spectra, particularly in their cationic states. Such studies provide insights into the electronic structures and ionization energies of these molecules, which are crucial for understanding their reactivity and stability in different electronic states. The vibrational spectra of halobenzene cations, including those related to 2-Bromo-3-chloro-6-fluoroiodobenzene, have been measured using mass-analyzed threshold ionization (MATI) spectrometry. This research sheds light on the ionization energies and the vibrational bands of fluoro-, chloro-, bromo-, and iodobenzenes, essential for applications in spectroscopy and materials science (Kwon, Kim, & Kim, 2002).
Halocarbons as Hydrogen Bond Acceptors
Another area of application involves the study of haloethylbenzenes, which can serve as models for understanding the behavior of halocarbons as hydrogen bond acceptors. Spectroscopic analysis of halocarbons, including those structurally related to this compound, helps elucidate their role in forming hydrate clusters and their potential as weak hydrogen bond acceptors. Such properties are relevant for designing new molecular receptors and understanding intermolecular interactions in various chemical environments (Robertson et al., 2018).
Photoreactions and Organic Synthesis
Photoreactions of halogenobenzenes have been explored for their ability to undergo insertion into carbon-halogen bonds, a reaction mechanism that is not well-known for this series. Studies on chloro-, bromo-, and iodo-benzenes, by engaging with cyclopentene, have revealed products derived from insertion into the C-halogen bond, indicating potential applications in organic synthesis and the development of new synthetic methodologies (Bryce-smith, Dadson, & Gilbert, 1980).
Electrochemical Applications
In the realm of electrochemistry, the fluorination of aromatic compounds, including those related to this compound, has been studied for its potential in creating new materials. The research into the electrochemical fluorination in liquid systems showcases the development of new compounds with specific fluorination patterns, hinting at applications in battery technology and materials science (Horio et al., 1996).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
2-bromo-1-chloro-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPCIFXIDXRUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)





![4-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-thiazol-2-ylamine hydrochloride](/img/no-structure.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)

![5-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B2715333.png)




